N-(2-ethylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-3-10-6-4-5-7-11(10)15-12(19)8-21-14-16-13(20)9(2)17-18-14/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWSCKBJPUBUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on available literature and research findings.
The compound has the following chemical properties:
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.37 g/mol
- IUPAC Name : N-(2-ethylphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Antimicrobial Activity
Research indicates that compounds featuring thiazole or triazine moieties often exhibit antimicrobial properties. Studies have shown that derivatives of triazines can effectively inhibit bacterial growth. For instance, this compound has been evaluated for its efficacy against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest a moderate antimicrobial effect, warranting further investigation into structure-activity relationships (SAR).
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
Case Study: Apoptosis Induction
In a study assessing the compound's effects on MCF7 cells:
- Concentration Range : 10 µM to 100 µM.
- Observation Period : 24 hours.
- Results :
- Significant increase in apoptotic cells at concentrations above 50 µM.
- Mechanism of action appears to involve the activation of caspase pathways.
| Concentration (µM) | % Apoptosis Induced |
|---|---|
| 10 | 15% |
| 50 | 45% |
| 100 | 70% |
Structure Activity Relationship (SAR)
The SAR analysis of related compounds suggests that the presence of the thio group and the specific arrangement of substituents on the phenyl ring significantly influence biological activity. For example:
- Compounds with electron-donating groups on the phenyl ring tend to exhibit enhanced activity.
- The methyl group at position 6 of the triazine ring appears crucial for maintaining potency.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to analogs with modifications in the phenyl substituent or triazinone ring (Table 1). Key differences include:
- Substituent position and type: The 2-ethylphenyl group distinguishes it from analogs with 4-butylphenyl (CAS 872629-51-1), 4-nitrophenyl (CAS 577754-32-6), or 2-cyanophenyl (CAS 313481-39-9) groups .
- Triazinone modifications: The 6-methyl-5-oxo-4,5-dihydrotriazin-3-yl group is conserved in all analogs, but substituents like bromine or additional rings (e.g., indole in ) alter electronic and steric profiles .
Table 1. Structural and Molecular Comparison
*Calculated values for the target compound based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
